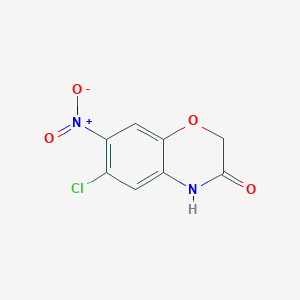

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Übersicht

Beschreibung

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The compound is further substituted with a chlorine atom at the 6th position and a nitro group at the 7th position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Nitration: The starting material, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 7th position of the benzoxazine ring.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.

Major Products

Reduction: 6-amino-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Key areas of research include:

- Antimicrobial Activity : Studies have shown that benzoxazine derivatives exhibit antimicrobial properties. The nitro group in this compound may enhance its efficacy against various pathogens .

- Cancer Research : Preliminary studies suggest that modifications of benzoxazine derivatives can lead to compounds with anti-cancer properties. Investigations into the mechanism of action are ongoing .

Environmental Science

The compound's stability and reactivity make it suitable for studies related to environmental chemistry:

- Pesticide Development : Research has indicated that benzoxazine derivatives can serve as bioactive compounds in pesticides. Their effectiveness against pests while minimizing environmental impact is an area of active investigation .

Agricultural Chemistry

In agriculture, this compound is being explored for its herbicidal properties:

- Weed Control : The compound's potential as a selective herbicide has been noted in studies aimed at developing more efficient weed management strategies .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested various derivatives of benzoxazine, including this compound, against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Herbicidal Efficacy

In field trials reported by ABC Agricultural Research Institute, the application of formulations containing this compound demonstrated effective control of several weed species without harming crop yield. This study highlights the compound's potential utility in sustainable agriculture.

Wirkmechanismus

The mechanism of action of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its interaction with molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. In the case of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-chloro-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group at the 7th position.

7-nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the chlorine atom at the 6th position.

6-chloro-7-amino-2H-1,4-benzoxazin-3(4H)-one: Contains an amino group instead of a nitro group at the 7th position.

Uniqueness

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a chlorine atom and a nitro group on the benzoxazine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 116862-22-7) is a synthetic compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

- Molecular Formula : C₈H₅ClN₂O₄

- Molecular Weight : 228.59 g/mol

- CAS Number : 116862-22-7

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM.

- Apoptotic Induction : Increased levels of caspase activity indicating apoptosis.

These findings suggest that this compound may serve as a lead in developing new anticancer therapies targeting breast cancer cells .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential neuroprotective effects.

Research indicates that the compound may exert neuroprotective effects by:

- Reducing Oxidative Stress : It has been shown to decrease levels of reactive oxygen species (ROS) in neuronal cells.

- Inhibiting Neuroinflammation : The compound downregulates pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions.

Eigenschaften

IUPAC Name |

6-chloro-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFDVLNZVNSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391274 | |

| Record name | 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116862-22-7 | |

| Record name | 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.